N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core, a thioacetamide linkage, and a tetrahydrofuran-derived substituent. The tetrahydrofuran-methyl moiety at position 3 of the pyrimidine ring introduces stereochemical complexity, which may impact pharmacokinetic properties. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific biological activity remains underexplored in the provided literature .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-2-31-20-12-6-4-10-18(20)26-21(29)15-34-25-27-22-17-9-3-5-11-19(17)33-23(22)24(30)28(25)14-16-8-7-13-32-16/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSYQAVOZZWVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile, particularly in relation to cancer and hormonal modulation.
The compound has the following chemical properties:
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.52 g/mol
- CAS Number : 902950-56-5
Research indicates that compounds similar to this compound may interact with various biological targets, including estrogen receptors and other hormonal pathways. This interaction could lead to modulation of gene expression and influence cellular proliferation.
Antitumor Activity
A study exploring the effects of thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation through the induction of apoptosis. The specific compound N-(2-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide exhibited significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Estrogen receptor modulation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Hormonal Modulation
The compound's structural features suggest that it may act as a non-steroidal estrogen receptor modulator. In vitro assays have shown that it can bind to estrogen receptors with moderate affinity, influencing downstream signaling pathways related to cell growth and differentiation.
Structure Activity Relationship (SAR)
Research into SAR has revealed that modifications to the tetrahydrofuran moiety can significantly alter biological activity. For instance:
- Substituent Variations : Changing the ethoxy group to other alkoxy groups resulted in varying degrees of receptor affinity.
- Ring Modifications : Alterations in the benzofuro and pyrimidine rings impacted the compound's potency against specific cancer types.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of pyrimidine derivatives with fused heterocyclic systems. Key structural analogs include:
Key Observations :
Substituent Effects :
- The tetrahydrofuran-methyl group in the target compound introduces a chiral center, unlike the simpler benzyl or isopentyl groups in analogs .
- The 2-ethoxyphenyl substituent contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which may modulate solubility and metabolic stability.
Synthesis Yields : Analogues with phenyl or chlorophenyl groups (e.g., ) exhibit higher yields (up to 70%), while sterically hindered substituents (e.g., 2,6-difluorophenyl in ) reduce yields to 37–60% .
Physicochemical Properties
- Lipophilicity : The tetrahydrofuran-methyl group likely increases hydrophilicity compared to purely aromatic substituents (e.g., benzyl in ).
- Acid-Base Behavior : The pKa of the thioacetamide sulfur (~12.77 in ) suggests moderate nucleophilicity, aligning with analogs containing similar thioether linkages.
Spectroscopic Comparisons
- NMR Profiles: Region A (δ 29–36 ppm): In benzofuropyrimidinones, chemical shifts in this region correlate with pyrimidine ring protons. Substitutions at position 3 (e.g., tetrahydrofuran-methyl) cause downfield shifts compared to phenyl or benzyl analogs . Region B (δ 39–44 ppm): Sensitive to the electronic effects of substituents on the fused benzene ring, as seen in thienopyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
